molecular formula C24H24N4O4S2 B2436686 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-53-1

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2436686
CAS No.: 1021215-53-1
M. Wt: 496.6
InChI Key: JDIUABMVJYSNSF-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4S2 and its molecular weight is 496.6. The purity is usually 95%.
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Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide belongs to the pyrazolo[3,4-b]pyridine class of compounds, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Structure and Properties

This compound features a complex structure that includes:

  • A pyrazolo[3,4-b]pyridine core
  • Thiophene substituents
  • A carboxamide functional group

The presence of these functional groups is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit a range of biological activities, including:

  • Antimicrobial : They have shown effectiveness against various bacterial and fungal strains.
  • Antitumor : Some derivatives demonstrate cytotoxic effects on cancer cell lines.
  • PPAR Agonism : Certain compounds in this class act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis.

The mechanisms through which this compound exerts its biological effects include:

  • PPAR Activation : As noted in studies on related compounds, the structural characteristics significantly influence PPARα agonistic activity. The steric bulk and hydrophobic properties of substituents are critical for binding affinity and efficacy .
  • Inhibition of Kinases : Some derivatives have been synthesized to inhibit tropomyosin receptor kinases (TRK), which are implicated in cancer cell proliferation .
  • Cytotoxicity : The compound's ability to induce apoptosis in cancer cells may be linked to its structural features that facilitate interaction with cellular targets .

Antimicrobial Activity

A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their antimicrobial properties. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antitumor Effects

In vitro studies demonstrated that certain derivatives of the pyrazolo[3,4-b]pyridine scaffold could inhibit the growth of various cancer cell lines. For example, one derivative showed an IC50 value of 10.47 μM against intracellular amastigote forms of Trypanosoma cruzi, suggesting potential for treating Chagas disease .

Data Summary

CompoundActivity TypeTargetIC50/Other Metrics
1H-Pyrazolo[3,4-b]pyridine DerivativeAntimicrobialVarious bacteriaMIC values ≤ 10 μg/mL
4-Carbohydrazide DerivativeAntiparasiticT. cruziIC50 = 10.47 μM
Pyrazolo[3,4-b]pyridine DerivativeAntitumorCancer cell linesIC50 values vary

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-14-6-7-20(32-3)18(11-14)26-24(29)17-12-19(21-5-4-9-33-21)25-23-22(17)15(2)27-28(23)16-8-10-34(30,31)13-16/h4-7,9,11-12,16H,8,10,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIUABMVJYSNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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